molecular formula C11H13ClF2N2O B13511118 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride

3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride

Cat. No.: B13511118
M. Wt: 262.68 g/mol
InChI Key: CWXDUHLVLIWDTB-UHFFFAOYSA-N
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Description

3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoindoline core, which is a bicyclic structure, and is substituted with an aminomethyl group and a difluoroethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor to form the isoindoline core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides. This step often requires the presence of a strong base to facilitate the substitution.

    Aminomethylation: The aminomethyl group is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and difluoroethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one
  • 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one acetate
  • 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one sulfate

Uniqueness

The hydrochloride salt form of 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one offers enhanced solubility and stability compared to its free base or other salt forms. This makes it more suitable for various applications, particularly in aqueous environments.

Properties

Molecular Formula

C11H13ClF2N2O

Molecular Weight

262.68 g/mol

IUPAC Name

3-(aminomethyl)-2-(2,2-difluoroethyl)-3H-isoindol-1-one;hydrochloride

InChI

InChI=1S/C11H12F2N2O.ClH/c12-10(13)6-15-9(5-14)7-3-1-2-4-8(7)11(15)16;/h1-4,9-10H,5-6,14H2;1H

InChI Key

CWXDUHLVLIWDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC(F)F)CN.Cl

Origin of Product

United States

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